(Allyloxycarbonyl)methyltriphenylphosphonium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

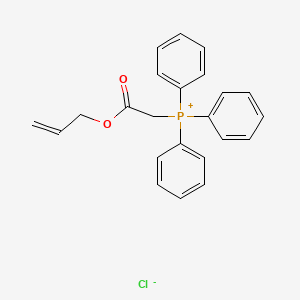

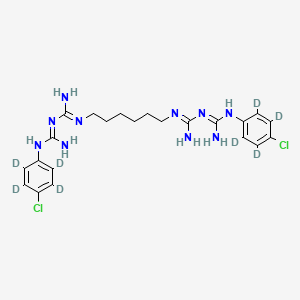

“(Allyloxycarbonyl)methyltriphenylphosphonium chloride” is a useful research chemical . It has a molecular formula of C23H22ClO2P .

Molecular Structure Analysis

The molecular weight of “(Allyloxycarbonyl)methyltriphenylphosphonium chloride” is 396.85 . It has a Hydrogen Bond Acceptor Count of 3 and a Rotatable Bond Count of 8 .Physical And Chemical Properties Analysis

“(Allyloxycarbonyl)methyltriphenylphosphonium chloride” has a melting point of 135-137 °C . It has a topological polar surface area of 26.3 .Aplicaciones Científicas De Investigación

1. Synthesis of Deep Eutectic Solvents (DESs) (Allyloxycarbonyl)methyltriphenylphosphonium chloride may be used in the synthesis of DESs, which are a type of designer solvent. DESs are known for their applications in various fields such as metal processing, solvent extraction, CO2 capture, and biomass dissolution due to their low toxicity, biodegradability, and good recyclability .

Solvent Extraction

This compound might be involved in the enhancement of solvent properties for the extraction of specific substances from mixtures, such as pyridine from alkane mixtures .

Photodegradation Enhancement

Research might explore its use in photodegradation processes to enhance photochemical efficiency, particularly in the field of environmental cleanup and renewable energy .

Hydrogen Evolution Research

The compound could be part of studies aiming to improve hydrogen evolution techniques, which is crucial for hydrogen fuel production .

Mecanismo De Acción

Target of Action

The primary target of (Allyloxycarbonyl)methyltriphenylphosphonium chloride is the mitochondria . The compound is designed to specifically target mitochondria due to the lipophilic cation such as an alkyltriphenylphosphonium moiety attached to it . Mitochondria are recognized as one of the most important targets for new drug design in cancer, cardiovascular, and neurological diseases .

Mode of Action

The compound interacts with its target, the mitochondria, by accumulating in the mitochondrial matrix due to its high affinity . This interaction results in changes in the mitochondrial function and physiology .

Biochemical Pathways

The compound affects the Krebs cycle, specifically inhibiting the enzyme 2-oxoglutarate dehydrogenase complex (OGDHC) . This inhibition impacts the energy production in the cell, as the Krebs cycle is a crucial part of cellular respiration .

Pharmacokinetics

It is known that the compound can achieve a more than 1000-fold higher mitochondrial concentration, depending on the cell and mitochondrial membrane potentials . This suggests a high degree of bioavailability within the mitochondria.

Result of Action

The result of the compound’s action is a progressive inhibition of cellular respiration . This is due to the inhibition of the Krebs cycle enzyme 2-oxoglutarate dehydrogenase complex (OGDHC), which plays a crucial role in energy production within the cell .

Action Environment

The action, efficacy, and stability of (Allyloxycarbonyl)methyltriphenylphosphonium chloride are influenced by environmental factors such as the cell and mitochondrial membrane potentials . These factors affect the compound’s ability to accumulate in the mitochondrial matrix and subsequently interact with its targets .

Propiedades

IUPAC Name |

(2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O2P.ClH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJJJHBEYSCBFB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721104 |

Source

|

| Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Allyloxycarbonyl)methyltriphenylphosphonium chloride | |

CAS RN |

100687-15-8 |

Source

|

| Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)